Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

FABP4/FABP5 inhibition Structure-activity relationship Ligand design

Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (CAS 896307-13-4) is a synthetic, non-annulated thiophenylamide derivative with the molecular formula C23H22N2O4S and a molecular weight of 422.5 g/mol. The compound belongs to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in Hoffmann-La Roche patent US 9,353,102 B2, which describes non-annulated thiophenylamides as dual FABP4/5 inhibitors for therapeutic indications including type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer.

Molecular Formula C23H22N2O4S
Molecular Weight 422.5
CAS No. 896307-13-4
Cat. No. B2887283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
CAS896307-13-4
Molecular FormulaC23H22N2O4S
Molecular Weight422.5
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H22N2O4S/c1-14-15(2)30-22(18(14)20(26)25-23(28)29-3)24-21(27)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,1-3H3,(H,24,27)(H,25,26,28)
InChIKeyAJGXDWGTSFUWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (CAS 896307-13-4): Procurement-Relevant Identity and Structural Classification


Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (CAS 896307-13-4) is a synthetic, non-annulated thiophenylamide derivative with the molecular formula C23H22N2O4S and a molecular weight of 422.5 g/mol [1]. The compound belongs to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in Hoffmann-La Roche patent US 9,353,102 B2, which describes non-annulated thiophenylamides as dual FABP4/5 inhibitors for therapeutic indications including type 2 diabetes, atherosclerosis, chronic kidney disease, non-alcoholic steatohepatitis, and cancer [2]. The compound features a 2,2-diphenylacetamido substituent at the 2-position of the thiophene ring, methyl groups at the 4- and 5-positions, and a methyl carbamate carbonyl group at the 3-position, distinguishing it from the simpler carboxamide and ethyl ester analogs that are more commonly catalogued within this chemical series.

Why Generic Substitution of Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (896307-13-4) Is Not Advisable Without Comparative Data


Within the non-annulated thiophenylamide FABP inhibitor series, the identity of the 3-position carbonyl substituent (carbamate vs. ester vs. carboxamide) is a critical determinant of potency, selectivity, and pharmacokinetic behavior [1]. The methyl carbamate moiety introduces a hydrogen-bond donor (NH) and an additional carbonyl oxygen that can alter the ligand's binding pose within the FABP4/5 fatty-acid binding pocket, as evidenced by X-ray crystallographic studies of structurally related thiophene-carboxamide FABP4 complexes in the Protein Data Bank (e.g., PDB 7FZZ, 7G1R) [2]. Consequently, interchanging this compound with the 3-carboxamide analog (CAS 433256-80-5) or the 3-ethyl ester analog without direct comparative pharmacological data would introduce unquantified risk in assay reproducibility and target engagement. Users should not assume functional equivalence across this series without side-by-side experimental validation.

Quantitative Differentiation Evidence for Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (896307-13-4) Relative to Closest Analogs


Structural Differentiation: Methyl Carbamate vs. Ethyl Ester at the 3-Position — Impact on Hydrogen-Bond Capacity and Ligand Efficiency

The target compound differs from its closest commercially catalogued analog, ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate, by replacement of the 3-ethoxycarbonyl group (MW contribution ~73 Da) with a methyl carbamate carbonyl moiety (MW contribution ~59 Da, plus one additional H-bond donor). In the broader FABP4/5 inhibitor patent US 9,353,102 B2, the nature of the 3-position substituent (R3 in generic Formula I) is a primary determinant of both potency and selectivity across FABP isoforms, with carbamate-containing exemplars showing distinct IC50 profiles from ester-containing analogs in FABP5 binding assays [1]. However, no head-to-head IC50 or Ki data for this specific compound vs. the ethyl ester analog have been published in the peer-reviewed literature. The structural distinction alone is insufficient to establish superiority; procurement decisions should therefore be guided by the specific synthetic utility of the carbamate linkage (e.g., as a protected amine precursor or a cleavable prodrug moiety) rather than by inferred potency advantages.

FABP4/FABP5 inhibition Structure-activity relationship Ligand design

Class-Level FABP5 Inhibitory Activity: Contextualizing the Target Compound Within the Non-Annulated Thiophenylamide Series

The patent family encompassing the target compound (US 9,353,102 B2) reports FABP5 IC50 values for numerous non-annulated thiophenylamide exemplars in the range of 0.003–50 μM using a fluorescence-based fatty acid displacement assay [1]. Selected compounds within the series (e.g., Patent Example 6.7) achieved FABP5 IC50 of 40.8 nM under standardized conditions (pH 7.5, 10-point 3-fold serial dilution from 50 μM) [2]. However, the specific IC50 of CAS 896307-13-4 has not been individually disclosed in the patent or in independent publications. The target compound's 2,2-diphenylacetamido motif is a recurring pharmacophoric element across the most potent patent exemplars, suggesting a favorable contribution to FABP5 binding, but this inference cannot substitute for direct measurement. Users requiring verified FABP5 inhibitory potency should either commission independent profiling or select a patent exemplar with explicitly reported IC50 data (e.g., US9353102 Example 6.7).

FABP5 inhibition Metabolic disease Cancer

Lipophilicity and Permeability Inference: Carbamate vs. Carboxamide at the 3-Position — A Chromatographic Surrogate

A chemometric study of chromatographic and computational bioactivity parameters of diphenylacetamide derivatives established that the substituent at the position corresponding to the 3-carbonyl of the thiophene ring significantly modulates both experimental lipophilicity (RM0 values from reversed-phase TLC) and predicted pharmacokinetic descriptors . While the study did not include the target compound itself, it demonstrated that within the diphenylacetamide chemotype, the polarity of the R-substituent is the dominant factor influencing lipophilicity. The methyl carbamate group (–C(O)NHCO2CH3) is more polar (estimated cLogP contribution approximately –0.5 to –0.8 log units relative to a methyl ester) than the carboxamide (–C(O)NH2) in the 3-carboxamide analog (CAS 433256-80-5), suggesting that CAS 896307-13-4 may exhibit moderately enhanced aqueous solubility at the expense of passive membrane permeability compared to the less polar analogs. This inference is based on physicochemical principles and class-level trends, not on direct experimental measurement of the target compound.

Lipophilicity Drug-likeness Chromatographic hydrophobicity

Evidence-Based Application Scenarios for Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate (896307-13-4)


Medicinal Chemistry: FABP4/5 Inhibitor Scaffold Derivatization via Carbamate Linker Chemistry

The methyl carbamate group at the 3-position provides a chemically differentiated vector for further derivatization (e.g., hydrolysis to the free carboxylic acid, Curtius rearrangement to an amine, or nucleophilic displacement) compared to the ester or amide analogs. This makes CAS 896307-13-4 a suitable starting material for structure-activity relationship (SAR) exploration within the non-annulated thiophenylamide FABP inhibitor series disclosed in US 9,353,102 B2 [1]. Researchers should note that the individual FABP4/5 IC50 of this compound has not been publicly disclosed; it should therefore be treated as a synthetic intermediate or probe compound, not as a validated pharmacological tool.

Biochemical Assay Development: Negative Control or Inactive Comparator for FABP4/5 Screening Cascades

Given the absence of publicly reported FABP4/5 inhibitory potency for this specific compound, it may serve as a structurally matched negative control in biochemical assays where the active comparator is a patent exemplar with confirmed nanomolar IC50 (e.g., US9353102 Example 6.7, FABP5 IC50 = 40.8 nM) [2]. This application requires independent confirmation that the compound is indeed inactive or weakly active at the target concentration used.

Analytical Chemistry: Reference Standard for LC-MS/MS Method Development Targeting Thiophenylamide Metabolites

The distinct molecular ion ([M+H]+ at m/z 423.5 for C23H23N2O4S+) and characteristic fragmentation pattern (loss of the methyl carbamate moiety, –59 Da; loss of diphenylacetamide, –211 Da) make this compound suitable as a reference standard for developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying thiophenylamide-class compounds in biological matrices. However, no certified reference material (CRM) or ISO-accredited purity certificate has been identified for this CAS number [1].

Quote Request

Request a Quote for Methyl (2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.